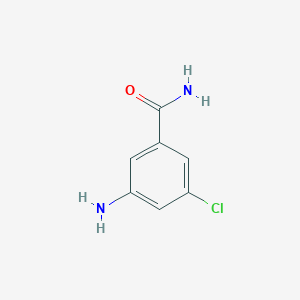

3-Amino-5-chlorobenzamide

Description

Properties

IUPAC Name |

3-amino-5-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAIKEDNQZYHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chlorobenzamide typically involves the chlorination of anthranilate followed by amination. One common method includes:

Chlorination: Anthranilate is treated with sodium hypochlorite solution and glacial acetic acid at temperatures below -5°C to introduce the chlorine atom.

Industrial Production Methods: Industrial production methods for 3-Amino-5-chlorobenzamide are designed to be efficient and environmentally friendly. The process involves:

- Using low-toxicity reagents.

- Recycling solvents to minimize waste.

- Ensuring high yields (over 85%) with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Reagents such as halogens and alkylating agents are commonly employed.

Major Products:

Oxidation: Oxidized derivatives of 3-Amino-5-chlorobenzamide.

Reduction: Reduced forms, such as amines or alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

3-Amino-5-chlorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-5-chlorobenzamide involves its interaction with specific molecular targets. The amino group and the chlorine atom play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-5-chlorobenzamide with structurally related benzamide derivatives, focusing on substituent positions, functional groups, and applications:

Key Findings:

Substituent Position Effects: The meta-amino and para-chloro arrangement in 3-Amino-5-chlorobenzamide creates a polarized electron distribution, enhancing its reactivity in nucleophilic aromatic substitution compared to 2-Amino-5-chlorobenzamide, where the ortho-amino group sterically hinders certain reactions . 4-Amino-3-chlorobenzoic Acid’s carboxylic acid group increases water solubility but reduces compatibility with non-polar solvents, unlike benzamide derivatives .

Applications in Drug Synthesis: 2-Amino-5-chlorobenzamide is directly linked to chlorantraniliprole production, a widely used insecticide, due to its optimal steric and electronic profile for binding insect ryanodine receptors . 3-Bromo-5-chlorobenzoic Acid’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in creating complex bioactive molecules .

Safety and Handling: While explicit hazard data for 3-Amino-5-chlorobenzamide are unavailable, structurally similar compounds like 3-Amino-N-benzyl-5-methylbenzamide are classified as low-risk under GHS standards, suggesting comparable safety with proper handling .

Biological Activity

3-Amino-5-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

3-Amino-5-chlorobenzamide has the following chemical structure:

- Molecular Formula : C7H8ClN3O

- Molecular Weight : 175.61 g/mol

The compound features an amino group (-NH2) and a chlorobenzamide moiety, which are crucial for its biological activity. The amino group can form hydrogen bonds, while the chlorobenzamide structure allows for various interactions with biological targets.

The biological activity of 3-Amino-5-chlorobenzamide is attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Hydrogen Bonding : The amino group forms hydrogen bonds with target proteins or nucleic acids, enhancing binding affinity.

- Hydrophobic Interactions : The chlorobenzamide moiety engages in hydrophobic interactions, which are critical for the compound's stability and efficacy in biological systems.

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, potentially modifying biological molecules.

Antimicrobial Properties

Research indicates that 3-Amino-5-chlorobenzamide exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that 3-Amino-5-chlorobenzamide can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-5-chlorobenzamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| 2-Amino-5-chlorobenzamide | C7H8ClN1O | Potential anticonvulsant and anti-inflammatory activity |

| 3-Amino-4-chlorobenzamide | C7H8ClN1O | Exhibits different reactivity due to amino group positioning |

| 2-Amino-4-chlorobenzamide | C7H8ClN1O | Similar antimicrobial properties but less studied |

Case Studies and Research Findings

Several studies have focused on the biological activity of 3-Amino-5-chlorobenzamide:

- Antimicrobial Study : A study published in a peer-reviewed journal reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.

- Anticancer Research : In another study, 3-Amino-5-chlorobenzamide was tested on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The IC50 values ranged from 10 to 25 µM for different cell lines, suggesting effective anticancer activity .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-5-chlorobenzamide, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with 5-chloroanthranilic acid or a substituted benzamide precursor. Use coupling agents like EDC/HOBt or DCC for amide bond formation under inert conditions (N₂ atmosphere) .

- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (DMF or DCM) to enhance intermediate stability.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize 3-Amino-5-chlorobenzamide using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : Use deuterated DMSO for ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and amine signals (δ 5.5–6.0 ppm). Compare with predicted shifts from ChemSpider data .

- Mass Spectrometry : Employ ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 198.65) .

- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for 3-Amino-5-chlorobenzamide derivatives be resolved?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation (methanol/chloroform). Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation .

- DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian 09, B3LYP/6-311G** basis set) to identify discrepancies .

Q. What strategies are effective for analyzing conflicting biological activity data in antibacterial assays?

- Methodology :

- Standardized MIC Assays : Use Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922) with Mueller-Hinton broth. Include positive (ciprofloxacin) and negative (DMSO) controls .

- Dose-Response Curves : Fit data to a Hill equation (GraphPad Prism) to calculate IC₅₀ values. Replicate experiments across independent labs to confirm reproducibility .

Q. How can computational modeling predict the interaction of 3-Amino-5-chlorobenzamide with enzyme targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to PARP-1 (PDB ID: 4UND). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Ser904) .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .

Methodological Guidance for Data Interpretation

Q. What analytical approaches validate the stability of 3-Amino-5-chlorobenzamide under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 60°C for 24 hours. Monitor degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (TGA Q500) to guide storage conditions (e.g., desiccated at 4°C) .

Q. How should researchers address low reproducibility in synthetic yields across different batches?

- Methodology :

- DoE (Design of Experiments) : Use Minitab to screen variables (catalyst loading, solvent volume) via a Plackett-Burman design. Optimize using response surface methodology (RSM) .

- In-line PAT (Process Analytical Technology) : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.